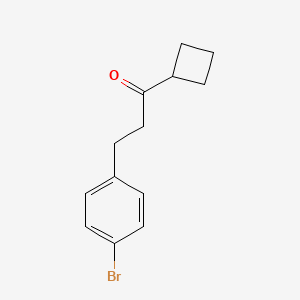

2-(4-Bromophenyl)ethyl cyclobutyl ketone

Description

Properties

IUPAC Name |

3-(4-bromophenyl)-1-cyclobutylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrO/c14-12-7-4-10(5-8-12)6-9-13(15)11-2-1-3-11/h4-5,7-8,11H,1-3,6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBTBCQVOZNAYRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)CCC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601268908 | |

| Record name | 3-(4-Bromophenyl)-1-cyclobutyl-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601268908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898762-08-8 | |

| Record name | 3-(4-Bromophenyl)-1-cyclobutyl-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898762-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Bromophenyl)-1-cyclobutyl-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601268908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

- Molecular Formula : C13H15BrO

- Molecular Weight : 267.17 g/mol

- CAS Registry Number : 898762-08-8

The compound's structure contributes to its distinct physical and chemical properties, making it a candidate for further biological exploration.

Synthesis

The synthesis of 2-(4-Bromophenyl)ethyl cyclobutyl ketone can be achieved through several methods, including:

- Grignard Reactions : Utilizing brominated phenyl groups.

- Cyclization Reactions : Involving cyclobutane derivatives.

These synthetic routes highlight the versatility in producing this compound for various applications in organic chemistry and medicinal research.

Biological Activity

Research into the biological activity of this compound is still emerging. The following areas have been identified for potential investigation:

- Antimicrobial Activity : Initial studies suggest that compounds with similar structures exhibit varying degrees of antimicrobial properties, which may extend to this compound.

- Enzyme Inhibition : The compound's structural characteristics may allow it to act as an inhibitor for specific enzymes, similar to other cyclobutyl derivatives that have shown inhibitory effects on kinases such as GSK-3β and IKK-β .

Comparative Analysis Table

| Compound Name | Structure Characteristics | Biological Activity Potential |

|---|---|---|

| 2-(4-Methylphenyl)ethyl cyclobutyl ketone | Contains a methyl group instead of bromine | Potentially different due to methyl substitution |

| 2-(Phenyl)ethyl cyclobutyl ketone | Lacks halogen substitution | May exhibit different reactivity patterns |

| Cyclopropyl 2-(4-bromophenyl)ethyl ketone | Contains a cyclopropane ring instead of cyclobutane | Different strain and reactivity due to ring size |

Case Studies and Research Findings

While specific case studies on this compound are scarce, related compounds have demonstrated significant biological activities:

- Inhibitory Effects on Kinases : Compounds structurally related to this compound have been shown to inhibit GSK-3β with IC50 values ranging from 10 nM to over 1 µM . This suggests that similar mechanisms may be explored for the compound .

- Cytotoxicity Studies : In vitro studies on related compounds have revealed varying cytotoxic effects across different cell lines, indicating that further investigations into the cytotoxicity of this compound are warranted .

- Anti-inflammatory Activity : Related compounds have exhibited anti-inflammatory properties by significantly reducing levels of nitric oxide (NO) and interleukin-6 (IL-6), which could suggest potential therapeutic applications for this compound in inflammatory conditions .

Scientific Research Applications

2-(4-Bromophenyl)ethyl cyclobutyl ketone is a chemical compound with the molecular formula and a molecular weight of 267.17 g/mol. It features a cyclobutyl ketone structure, characterized by a cyclobutane ring attached to a ketone functional group, along with a 4-bromophenyl group, where a bromine atom is substituted on the para position of the phenyl ring. This structure gives it unique physical and chemical properties, making it applicable in organic chemistry and medicinal research.

Applications

This compound has applications across different fields:

- Organic synthesis: It serves as a building block for synthesizing more complex organic molecules.

- Pharmaceutical Chemistry: It is used in the synthesis of pharmaceutical compounds.

- Materials Science: It can be used in the development of new materials.

- Reaction studies: Crucial for understanding its mechanism of action and potential therapeutic uses.

- Biological activity assessment: Determining its effects on biological systems to explore potential therapeutic applications.

- Structure-activity relationship studies: Examining how its structure relates to its biological activity.

The versatility of this compound makes it valuable for both academic and industrial applications.

Structural Analogs

Several compounds share structural similarities with this compound:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-(4-Methylphenyl)ethyl cyclobutyl ketone | Contains a methyl group instead of bromine | Potentially different biological activity due to methyl substitution |

| 2-(Phenyl)ethyl cyclobutyl ketone | Lacks halogen substitution | May exhibit different reactivity patterns |

| Cyclopropyl 2-(4-bromophenyl)ethyl ketone | Contains a cyclopropane ring instead of cyclobutane | Different strain and reactivity due to ring size |

Comparison with Similar Compounds

Functional Group Analysis

Ketone vs. Carbamate :

The target compound’s ketone group is highly electrophilic, making it reactive toward nucleophiles (e.g., in Grignard or reduction reactions). In contrast, the tert-butyl carbamates listed above are stabilized by the carbamate’s resonance structure, rendering them less reactive under similar conditions. This difference is critical in synthetic applications, where carbamates often serve as protective groups for amines, while ketones act as intermediates for forming alcohols or alkanes .- Cyclobutyl Substituent: Both 2-(4-bromophenyl)ethyl cyclobutyl ketone and tert-butyl (1-(4-bromophenyl)cyclobutyl)carbamate (CAS 1032350-06-3) incorporate a cyclobutyl ring. However, the ketone’s cyclobutyl group may increase steric hindrance near the carbonyl, slowing nucleophilic attacks compared to less strained analogs .

Steric and Electronic Effects

- Bromophenyl Group: All compounds share the 4-bromophenyl moiety, which directs electrophilic substitution reactions to the para position and participates in cross-coupling reactions (e.g., Suzuki-Miyaura).

Steric Bulk :

The tert-butyl group in carbamate analogs introduces significant steric hindrance, reducing solubility in polar solvents but enhancing stability against enzymatic degradation. In contrast, the ketone lacks this bulk, suggesting better solubility in organic solvents like acetone or THF.

Stereochemical Considerations

The (R)-configured carbamate (CAS 578729-21-2) demonstrates the importance of chirality in biological systems.

Research Implications and Gaps

- Reactivity Studies : Direct comparative studies on the hydrolysis or reduction rates of these compounds are lacking. Experimental data would clarify the ketone’s relative stability versus carbamates.

- Applications : Carbamates are widely used in pharmaceuticals (e.g., protease inhibitors), whereas the ketone’s utility may lie in materials science or as a precursor to heterocycles.

Preparation Methods

Friedel-Crafts Acylation and Related Acylation Approaches

A common approach to synthesize ketones with aryl substituents involves Friedel-Crafts acylation, where an acyl chloride or equivalent reacts with an aromatic compound in the presence of a Lewis acid catalyst. For 2-(4-bromophenyl)ethyl cyclobutyl ketone, the cyclobutyl ketone can be introduced by acylation of 4-bromophenyl ethyl derivatives or by coupling cyclobutyl ketone moieties with 4-bromophenyl ethyl intermediates.

- While detailed specific procedures for this exact compound are scarce, general Friedel-Crafts acylation methods are adaptable for this synthesis, typically using cyclobutanoyl chloride and 4-bromophenylethyl derivatives under catalysis by aluminum chloride or similar Lewis acids.

Catalytic Asymmetric Addition to α,β-Unsaturated Ketones

Research on related ketones demonstrates the use of catalytic asymmetric carbon-carbon bond formation, particularly the addition of organometallic reagents to α,β-unsaturated ketones, which can be adapted for synthesizing this compound.

A documented procedure involves the use of copper(I) bromide-dimethyl sulfide complex as a catalyst with chiral ligands to promote the conjugate addition of Grignard reagents to α,β-unsaturated ketones at low temperatures (e.g., -78 °C). After reaction completion, the mixture is quenched with methanol and ammonium chloride, followed by extraction and purification by flash chromatography.

This method allows precise control over stereochemistry and can be applied to substrates bearing 4-bromophenyl groups and cyclobutyl ketone functionalities, enabling efficient synthesis of the target compound.

Tandem Brønsted Acid Catalyzed Ring-Transformation Strategies

Recent advances in cyclobutanone chemistry have utilized Brønsted acid catalysis to achieve tandem nucleophile addition, ring contraction, and ring expansion sequences to prepare substituted cyclobutanones.

For example, 2-hydroxycyclobutanones react with thiols under Brønsted acid catalysis to yield 2-substituted cyclobutanones in good yields. This approach involves initial nucleophilic addition, followed by ring contraction and ring expansion steps, which can be tuned by reaction conditions such as temperature and solvent choice.

Although this method has been demonstrated mainly with thiol nucleophiles, the mechanistic insights and reaction conditions may be adapted for the synthesis of this compound by employing appropriate nucleophiles and substrates.

Multistep Synthetic Routes Involving Intermediates

Patent literature describes multistep synthetic sequences involving intermediates such as 2-(4-bromophenyl)-2-hydroxyacetic acid and its derivatives, which can be converted into cyclobutyl ketones.

For instance, 2-(4-bromophenyl)-2-hydroxyacetic acid is treated with concentrated sulfuric acid at low temperatures to form cyclic intermediates like 5-(4-bromophenyl)-2,2-dimethyl-1,3-dioxolan-4-one. Subsequent transformations, including nucleophilic substitution or reduction steps, yield the desired cyclobutyl ketone structures.

These sequences involve careful control of reaction temperature (e.g., -10 °C to 45 °C), solvent systems (acetone, methanol), and workup procedures (extractions, recrystallization) to optimize yields and purity.

Summary Table of Preparation Methods

| Methodology | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Friedel-Crafts Acylation | Cyclobutanoyl chloride, 4-bromophenylethyl, AlCl3 | Straightforward, scalable | Requires Lewis acid, possible side reactions |

| Catalytic Asymmetric Addition to α,β-Unsaturated Ketones | CuBr- SMe2 catalyst, chiral ligand, Grignard reagent, low temp (-78 °C) | High stereocontrol, mild conditions | Requires specialized catalysts, low temp control |

| Brønsted Acid Catalyzed Tandem Ring Transformations | 2-Hydroxycyclobutanone, thiols, PTSA catalyst, CH2Cl2 or alternative solvents | Good yields, broad substrate scope | Mainly demonstrated for thiols, adaptation needed |

| Multistep via 2-(4-Bromophenyl)-2-hydroxyacetic Acid | Concentrated H2SO4, acetone, sodium carbonate workup | Access to cyclic intermediates, versatile | Multistep, requires careful temperature control |

Research Findings and Optimization Notes

Reaction temperature critically affects product distribution and yield, especially in acid-catalyzed ring transformations, where lower temperatures favor formation of cyclic intermediates and higher temperatures promote ring expansion.

Use of dry solvents and inert atmosphere (nitrogen) is recommended in catalytic asymmetric additions to prevent side reactions and catalyst deactivation.

Purification typically involves extraction with organic solvents (ethyl acetate, toluene), drying over sodium sulfate, and chromatographic techniques (silica gel flash chromatography) to isolate pure ketone products.

Quantum chemical DFT studies support mechanistic understanding of ring expansion/contraction steps, guiding catalyst and condition selection to improve yields and selectivity.

Q & A

Basic: What are the optimal synthetic routes for 2-(4-Bromophenyl)ethyl cyclobutyl ketone, and how can reaction yields be improved?

The synthesis typically involves Friedel-Crafts acylation or nucleophilic addition to introduce the cyclobutyl ketone moiety. For example, coupling 4-bromophenethyl bromide with cyclobutyl carbonyl chloride under anhydrous conditions in the presence of a Lewis acid catalyst (e.g., AlCl₃) can yield the target compound. Yield optimization requires careful control of reaction temperature (e.g., 0–5°C to minimize side reactions), stoichiometric ratios (excess acyl chloride), and inert atmosphere (N₂/Ar) to prevent hydrolysis . Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) enhances purity .

Basic: Which spectroscopic techniques are most effective for confirming the structure of this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm the cyclobutyl ring (δ ~2.0–3.0 ppm for CH₂ groups) and aromatic protons (δ ~7.2–7.6 ppm for the bromophenyl group) .

- FTIR : Peaks at ~1700 cm⁻¹ (C=O stretch) and 500–600 cm⁻¹ (C-Br vibration) .

- Mass Spectrometry (HRMS) : To verify molecular ion [M+H]⁺ and isotopic pattern (Br has a 1:1 ratio for ⁷⁹Br/⁸¹Br) .

Advanced: How can researchers resolve contradictions in reported bioactivity data of bromophenyl-containing ketones across studies?

Discrepancies often arise from structural analogs (e.g., cyclopropane vs. cyclobutyl substituents) , assay conditions (e.g., cell line variability), or purity levels. Mitigation strategies include:

- Structural Verification : Use X-ray crystallography or 2D NMR to confirm compound identity .

- Standardized Bioassays : Replicate studies under controlled conditions (e.g., same cell lines, incubation times).

- Purity Cross-Check : Employ HPLC (≥98% purity) to rule out impurities affecting activity .

Advanced: What computational methods are suitable for predicting the reactivity or interaction mechanisms of this compound in biological systems?

- Molecular Docking : To model interactions with target proteins (e.g., enzymes or receptors) using software like AutoDock Vina .

- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict regioselectivity in reactions .

- QSAR Models : Correlate structural features (e.g., cyclobutyl ring strain, bromine electronegativity) with bioactivity .

Basic: What are the critical considerations for ensuring the purity of this compound during synthesis and isolation?

- Chromatographic Purification : Use HPLC with a C18 column (MeOH/H₂O mobile phase) to separate byproducts .

- Recrystallization Solvents : Ethanol/water mixtures minimize residual catalysts (e.g., AlCl₃) .

- TLC Monitoring : Track reaction progress (Rf ~0.5 in hexane/EtOAc 3:1) to terminate reactions at optimal conversion .

Advanced: How does the cyclobutyl group influence the compound's physicochemical properties compared to other cyclic ketones?

The cyclobutyl ring introduces:

- Increased Ring Strain : Higher reactivity in nucleophilic additions compared to cyclohexyl analogs .

- Altered Solubility : Reduced hydrophilicity due to the compact cyclobutyl structure, requiring DMSO or DMF for dissolution in biological assays .

- Steric Effects : Hindered rotation around the ketone group, leading to distinct NMR splitting patterns .

Basic: What are the standard protocols for handling and storing this compound to prevent degradation?

- Storage : Under inert gas (Ar) at –20°C in amber vials to prevent oxidation/hydrolysis .

- Handling : Use gloveboxes for moisture-sensitive steps; avoid prolonged exposure to light .

Advanced: What strategies can be employed to modify the bromophenyl moiety to enhance the compound's selectivity in target binding?

- Halogen Bonding : Replace bromine with iodine for stronger interactions with electron-rich protein residues .

- Substituent Effects : Introduce electron-withdrawing groups (e.g., -NO₂) at the para position to modulate aromatic ring electronics .

- Bioisosteres : Replace the bromophenyl group with thiophene or pyridine rings to improve solubility while retaining binding affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.